3-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid 3-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18865941
InChI: InChI=1S/C13H13NO2S/c1-9-14-13(10-5-3-2-4-6-10)11(17-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

3-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC18865941

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid -

Specification

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 3-(2-methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid
Standard InChI InChI=1S/C13H13NO2S/c1-9-14-13(10-5-3-2-4-6-10)11(17-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16)
Standard InChI Key CGJJQGIBUHLQLP-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)CCC(=O)O)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 3-(2-methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid, reflects its core structure: a thiazole ring substituted with a methyl group at position 2, a phenyl group at position 4, and a propanoic acid side chain at position 5. The thiazole ring (C₃H₃NS) serves as the central scaffold, while the substituents modulate its electronic and steric properties. Key structural features include:

  • Thiazole core: Aromatic heterocycle with delocalized π-electrons, contributing to stability and reactivity.

  • Methyl group (C2): Enhances lipophilicity and influences electronic distribution.

  • Phenyl group (C4): Introduces steric bulk and potential π-π stacking interactions.

  • Propanoic acid (C5): Provides a carboxylic acid functional group for hydrogen bonding and salt formation .

The molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 265.32 g/mol. Computational analyses predict an XLogP3 value of 3.2, indicating moderate lipophilicity, and a polar surface area of 86.7 Ų, suggesting favorable membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(2-methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid typically involves cyclocondensation and functional group interconversion steps, as outlined below:

Step 1: Thiazole Ring Formation
A bromoacetyl intermediate (e.g., 2-bromo-1-(4-phenylphenyl)ethan-1-one) reacts with a thioamide (e.g., thiourea or methylthioamide) in acetic acid at 60–80°C. This Hantzsch thiazole synthesis yields the 2-methyl-4-phenylthiazole core .

Physicochemical Properties

Experimental and computed properties of 3-(2-methyl-4-phenyl-1,3-thiazol-5-yl)propanoic acid are summarized below:

PropertyValueMethod/Source
Molecular Weight265.32 g/molComputed (PubChem)
XLogP33.2Predicted
Hydrogen Bond Donors1 (COOH)Experimental
Hydrogen Bond Acceptors4 (2×O, 1×N, 1×S)Computed
Melting Point172–174°CDSC Analysis
Solubility1.2 mg/mL in DMSOShake-flask method

The compound exhibits pH-dependent solubility, with improved aqueous solubility at alkaline pH due to deprotonation of the carboxylic acid group (pKa ≈ 4.5) .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.8–7.4 (m, 5H, Ph), 3.2 (t, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.4 (t, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 174.2 (COOH), 167.8 (C5-thiazole), 142.1 (C4-thiazole), 129.3–126.8 (Ph), 35.6 (CH₂), 22.1 (CH₃) .

IR Spectroscopy

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (O-H stretch) confirm the carboxylic acid moiety. Thiazole ring vibrations appear at 1560 cm⁻¹ (C=N) and 1450 cm⁻¹ (C-S) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator